N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine
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Overview
Description
N~1~,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine: is an organic compound with the molecular formula C15H18N2. It is also known by other names such as p-Aminodimethylaniline and 4-(Dimethylamino)aniline . This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a 4-methylphenyl group attached to the benzene ring. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine typically involves the reaction of dimethylaniline with 4-nitrotoluene followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using hydrogenation reactors . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are commonly used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays .
Industry: It is used as an accelerator in the vulcanization of rubber and as a stabilizer in the production of polymers .
Mechanism of Action
The mechanism of action of N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme-catalyzed reactions, depending on the specific enzyme and reaction conditions . The pathways involved may include oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
- N,N-Dimethyl-1,4-phenylenediamine
- N,N-Diethyl-1,4-phenylenediamine
- N,N’-Diphenyl-1,4-phenylenediamine
Comparison: N1,N~1~-Dimethyl-N~4~-(4-methylphenyl)benzene-1,4-diamine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and applications in various fields .
Properties
CAS No. |
132540-71-7 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(4-methylphenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2/c1-12-4-6-13(7-5-12)16-14-8-10-15(11-9-14)17(2)3/h4-11,16H,1-3H3 |
InChI Key |
CEFPMMOQPJTNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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